2-(4-Chloro-phenylamino)-nicotinic acid (2-CPAN) is a small molecule synthesized through various methods, including the reaction of 2-fluoronicotinic acid with 4-chloroaniline in the presence of a suitable base. [] Research has also explored alternative synthetic routes involving microwave irradiation and metal-catalyzed cross-coupling reactions. [] These studies often involve detailed characterization of the synthesized 2-CPAN using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. [, ]
Research suggests that 2-CPAN exhibits various biological activities, making it a potential candidate for further investigation in different scientific fields.
Studies have reported the potential of 2-CPAN as an antimicrobial agent against various bacterial and fungal strains. [, ] These studies typically evaluate the minimum inhibitory concentration (MIC) of 2-CPAN against different microorganisms to assess its effectiveness.
Research suggests that 2-CPAN possesses antioxidant properties, potentially offering protection against oxidative stress. These studies often employ various in vitro assays to measure the free radical scavenging activity of 2-CPAN.
-CPAN has been investigated for its potential to inhibit specific enzymes, such as acetylcholinesterase (AChE). AChE inhibition is of interest in the context of Alzheimer's disease and other neurodegenerative disorders.
2-(4-Chloro-phenylamino)-nicotinic acid, also known as 2-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid, is an organic compound belonging to the class of pyridinecarboxylic acids. Its molecular formula is C₁₂H₉ClN₂O₂, and it has a molecular weight of approximately 248.67 g/mol. The compound features a pyridine ring substituted with a chlorophenylamino group at the 2-position and a carboxylic acid at the 3-position, which contributes to its potential biological activity and chemical reactivity .
The chemical reactivity of 2-(4-Chloro-phenylamino)-nicotinic acid can be attributed to its functional groups. The carboxylic acid group can undergo typical reactions such as:
The presence of the chlorophenyl group may also allow for electrophilic substitution reactions, where the aromatic ring can react with electrophiles under suitable conditions .
While specific pharmacological data on 2-(4-Chloro-phenylamino)-nicotinic acid is limited, its structural similarity to other nicotinic acid derivatives suggests potential biological activities. Compounds in this class often exhibit:
The compound's interaction with biological targets remains an area for further research, particularly in exploring its mechanism of action and therapeutic potential .
Several synthetic routes can be employed to produce 2-(4-Chloro-phenylamino)-nicotinic acid. Common methods include:
These methods allow for the modification of reaction conditions to optimize yield and purity .
The applications of 2-(4-Chloro-phenylamino)-nicotinic acid are primarily in research settings, particularly in medicinal chemistry and pharmacology. Potential applications include:
Further studies are required to fully elucidate its utility in these areas .
These interactions warrant further investigation to understand their implications for drug design and therapeutic efficacy .
Several compounds share structural similarities with 2-(4-Chloro-phenylamino)-nicotinic acid, each exhibiting unique properties and activities:
Compound Name | Structure Description | Biological Activity |
---|---|---|
Clonixin | Pyridinemonocarboxylic acid with a chlorophenyl group | Anti-inflammatory |
Nicotinic Acid | Simple pyridine derivative | Vasodilatory effects |
2-Amino-3-pyridinecarboxylic Acid | Amino group at position 2 | Antimicrobial |
2-(4-Chloro-phenylamino)-nicotinic acid is distinguished by its specific chlorophenyl substitution, which may enhance its biological activity compared to other nicotinic derivatives. Its potential as a dual-action compound (antimicrobial and anti-inflammatory) sets it apart from simpler derivatives like nicotinic acid itself .